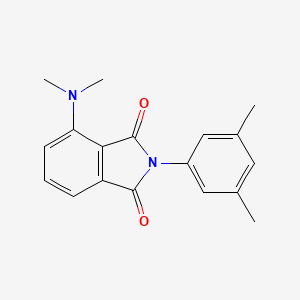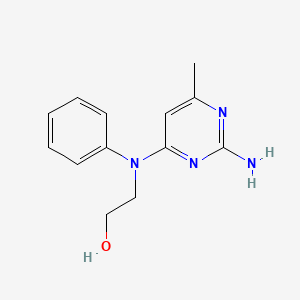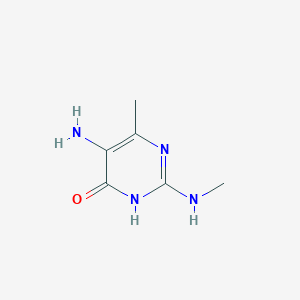![molecular formula C20H8Br4N2O2 B12908285 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol CAS No. 63537-67-7](/img/structure/B12908285.png)
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is a complex organic compound with the molecular formula C20H8Br4N2O2. It is characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a dibenzo[a,h]phenazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol typically involves multi-step organic reactions. One common method includes the bromination of dibenzo[a,h]phenazine-1,8-diol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature carefully regulated to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to control the reaction parameters precisely. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove bromine atoms or convert the phenazine core to a more reduced state.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace bromine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenazine derivatives .
Aplicaciones Científicas De Investigación
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors
Mecanismo De Acción
The mechanism by which 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The presence of bromine atoms and hydroxyl groups allows for specific binding interactions, which can disrupt normal cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[a,h]phenazine-1,8-diol: Lacks bromine atoms, making it less reactive in certain chemical reactions.
2,4,9,11-Tetrafluorodibenzo[a,h]phenazine-1,8-diol: Fluorine atoms instead of bromine, leading to different chemical and physical properties.
2,4,9,11-Tetrachlorodibenzo[a,h]phenazine-1,8-diol: Chlorine atoms instead of bromine, affecting its reactivity and applications.
Uniqueness
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is unique due to the presence of multiple bromine atoms, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
63537-67-7 |
|---|---|
Fórmula molecular |
C20H8Br4N2O2 |
Peso molecular |
627.9 g/mol |
Nombre IUPAC |
6,8,17,19-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one |
InChI |
InChI=1S/C20H8Br4N2O2/c21-9-5-11(23)19(27)15-7(9)1-3-13-17(15)26-14-4-2-8-10(22)6-12(24)20(28)16(8)18(14)25-13/h1-6,25,27H |
Clave InChI |
GMONUTOYAJHSIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C(=CC(=C3O)Br)Br)N=C4C=CC5=C(C=C(C(=O)C5=C4N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
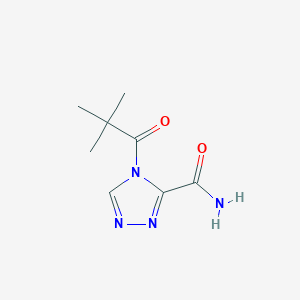
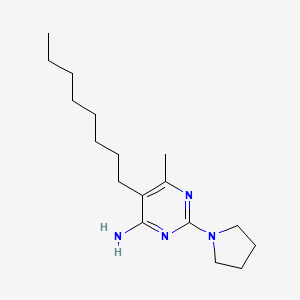
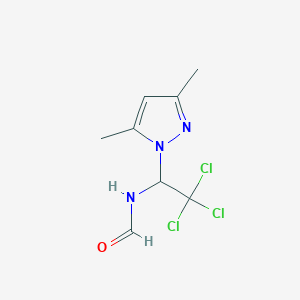
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
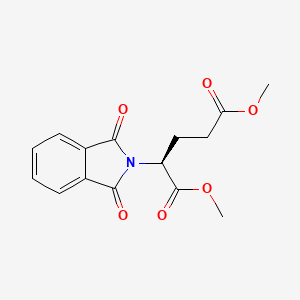
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)

![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
